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molecular formula C14H16O3 B2953123 6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one CAS No. 135110-68-8

6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Cat. No. B2953123
M. Wt: 232.279
InChI Key: MWAGQRLEBNHEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05268386

Procedure details

A mixture of 6-hydroxy-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one (prepared in Preparation 14) (0.878 g, 3.78 mmol), ethyl bromoacetate (0.69 g, 4.13 mmol), anhydrous potassium carbonate (0.78 g, 5.65 mmol) and dry N,N-dimethylformamide (DMF) (7.5 ml) is stirred at room temperature for 4 hours under nitrogen gas. DMF is removed by distillation under reduced pressure and the residue is extracted with diethyl ether. The ether layer is separated and washed successively with water, dilute sodium hydroxide and saturated brine, dried and distilled to remove ether. The residue is recrystallized from cyclohexane to obtain the title compound as a crystalline solid (1.11 g, yield 92.5%, m.p=72°-73° C.). ##STR10##
Quantity
0.878 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Yield
92.5%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]2[O:15][C:9]3([CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]3)[CH2:8][C:7](=[O:16])[C:6]=2[CH:17]=1.Br[CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[O:16]=[C:7]1[C:6]2[CH:17]=[C:2]([O:1][CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH:3]=[CH:4][C:5]=2[O:15][C:9]2([CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH2:8]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.878 g
Type
reactant
Smiles
OC=1C=CC2=C(C(CC3(CCCCC3)O2)=O)C1
Name
Quantity
0.69 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
0.78 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 4 hours under nitrogen gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF is removed by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The ether layer is separated
WASH
Type
WASH
Details
washed successively with water, dilute sodium hydroxide and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove ether
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from cyclohexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1CC2(CCCCC2)OC2=C1C=C(C=C2)OCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: PERCENTYIELD 92.5%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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